(2-Amino-5-methylthiazol-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

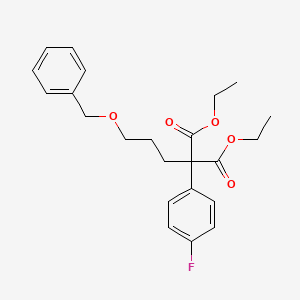

(2-Amino-5-methylthiazol-4-yl)methanol: ist eine organische Verbindung mit der Summenformel C5H8N2OS. Es ist ein Derivat von Thiazol, einer heterocyclischen Verbindung, die sowohl Schwefel- als auch Stickstoffatome in ihrem Ringgerüst enthält.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet typischerweise die Reaktion von 2-Amino-5-methylthiazol mit Formaldehyd unter kontrollierten Bedingungen. Die Reaktion wird in wässrigem Medium durchgeführt, häufig unter Zusatz einer Base, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig Durchflussreaktoren und fortschrittliche Reinigungsverfahren, um die Konsistenz des Endprodukts sicherzustellen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-methylthiazol-4-yl)methanol typically involves the reaction of 2-amino-5-methylthiazole with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Analyse Chemischer Reaktionen

Reaktionstypen: (2-Amino-5-methylthiazol-4-yl)methanol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Thiazolderivate zu bilden.

Reduktion: Reduktionsreaktionen können die an den Thiazolring gebundenen funktionellen Gruppen verändern.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen am Thiazolring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Thiazolring einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie: (2-Amino-5-methylthiazol-4-yl)methanol wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erstellung verschiedener chemischer Bibliotheken für die Wirkstoffforschung und -entwicklung.

Biologie: In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Es kann antimikrobielle, antivirale oder anticancerogene Eigenschaften aufweisen, was es zu einem Kandidaten für weitere Untersuchungen in diesen Bereichen macht.

Medizin: Die potenziellen therapeutischen Anwendungen der Verbindung werden in der pharmazeutischen Chemie untersucht. Es kann als Leitverbindung für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten oder Zustände abzielen.

Industrie: In industriellen Anwendungen wird this compound bei der Herstellung von Spezialchemikalien, Farbstoffen und anderen Materialien verwendet. Seine Reaktivität und Vielseitigkeit machen es in verschiedenen Fertigungsprozessen wertvoll.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of (2-Amino-5-methylthiazol-4-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- (2-Amino-4-methylthiazol-5-yl)methanol

- (2-Amino-5-bromothiazol-4-yl)methanol

- (2-Amino-5-ethylthiazol-4-yl)methanol

Vergleich: (2-Amino-5-methylthiazol-4-yl)methanol ist aufgrund seines spezifischen Substitutionsschemas am Thiazolring einzigartig. Diese Einzigartigkeit kann seine Reaktivität, biologische Aktivität und potenzielle Anwendungen beeinflussen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche pharmakokinetische Eigenschaften aufweisen, was es für bestimmte Anwendungen besser geeignet macht.

Eigenschaften

Molekularformel |

C5H8N2OS |

|---|---|

Molekulargewicht |

144.20 g/mol |

IUPAC-Name |

(2-amino-5-methyl-1,3-thiazol-4-yl)methanol |

InChI |

InChI=1S/C5H8N2OS/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3,(H2,6,7) |

InChI-Schlüssel |

CMAAMISUYXNLOV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C(S1)N)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)

![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)

![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)

![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate](/img/structure/B11926673.png)

![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)